Cas no 1780671-87-5 (4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine)

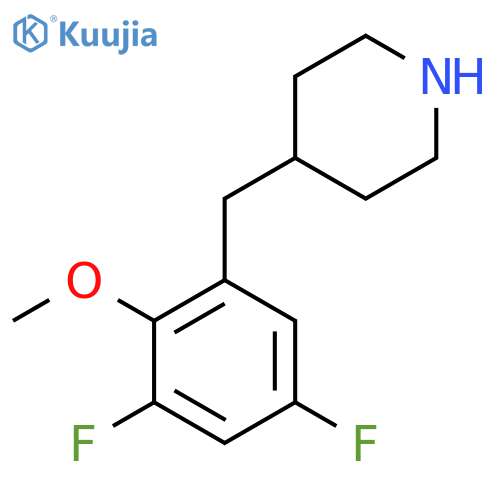

1780671-87-5 structure

商品名:4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine

4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine

- 1780671-87-5

- EN300-1800449

- 4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine

-

- インチ: 1S/C13H17F2NO/c1-17-13-10(7-11(14)8-12(13)15)6-9-2-4-16-5-3-9/h7-9,16H,2-6H2,1H3

- InChIKey: GTFQMLWSWCGZHW-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(=C1OC)CC1CCNCC1)F

計算された属性

- せいみつぶんしりょう: 241.12782049g/mol

- どういたいしつりょう: 241.12782049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 21.3Ų

4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800449-5.0g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1800449-0.1g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-0.25g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-1.0g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1800449-10.0g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1800449-1g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-0.05g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-10g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-0.5g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1800449-2.5g |

4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |

1780671-87-5 | 2.5g |

$2155.0 | 2023-09-19 |

4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1780671-87-5 (4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量